Clobetasol propionate

Vue d'ensemble

Description

Clobetasol propionate is a corticosteroid used to treat skin conditions such as eczema, contact dermatitis, seborrheic dermatitis, and psoriasis . It is applied to the skin as a cream, ointment, or shampoo . Use should be short term and only if other weaker corticosteroids are not effective .

Synthesis Analysis

The synthesis of clobetasol propionate involves a reaction where the raw material betamethasone sulfonate completely reacts. The temperature is controlled to be about 30 ℃, and dichloromethane is concentrated under reduced pressure. The concentrated dichloromethane is rectified at a rectification position, and the rectified and recovered dichloromethane is used in the reaction .Molecular Structure Analysis

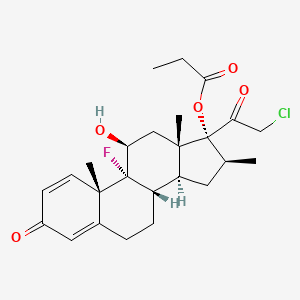

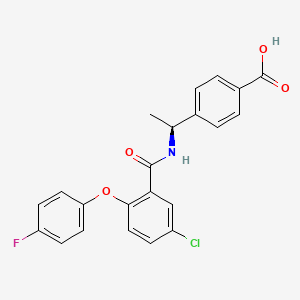

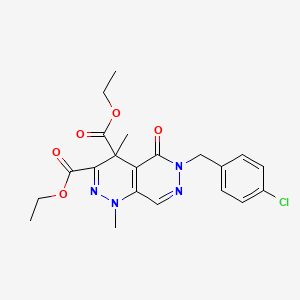

Clobetasol propionate has a molecular formula of C25H32ClFO5 and a molar mass of 466.97 g·mol −1 .Chemical Reactions Analysis

In the synthetic process of clobetasol propionate, methanol, acetone, methylene chloride, diisopropyl ether, ethyl acetate, and n,n-dimethylformamide (DMF) are used . All six residual solvents exhibited complete separation, displaying strong linearity and achieving high recovery rates .Physical And Chemical Properties Analysis

Clobetasol propionate is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors . It has demonstrated superior activity compared to fluocinonide .Applications De Recherche Scientifique

Psoriasis Treatment

Clobetasol Propionate (CP) is frequently used for the management of psoriasis, a chronic immune-mediated skin disorder . It has been clinically approved as gel, ointment, cream, foam, and solution for topical application . A study has shown that CP-loaded nanosponges embedded in Carbopol hydrogel have significant antipsoriatic potential .

Eczema Management

CP is also prescribed for the treatment and management of eczema . Eczema is a condition that makes your skin red and itchy. It’s common in children but can occur at any age.

Contact Dermatitis Treatment

Contact dermatitis is a skin rash caused by contact with a specific substance. CP is used to manage this condition .

Treatment of Dry Hyperkeratotic Dermatoses

Dry hyperkeratotic dermatoses is a group of skin conditions characterized by dryness and scaling. CP is used in its management .

Atopic Dermatitis Management

Atopic dermatitis is a chronic condition that causes itchy, inflamed skin. CP is used in its treatment .

Treatment of Discoid Lumps Erythema

Discoid lumps erythema is a condition that causes coin-shaped red, itchy patches to appear on the skin. CP is used in its management .

Lichen Planus Management

Lichen planus is a condition that can cause swelling and irritation in the skin, hair, nails and mucous membranes. CP is used in its treatment .

Treatment of Granulomatous Disorders

Granulomatous disorders are a group of diseases that cause granulomas, which are small areas of inflammation in tissue. CP is used in their management .

Mécanisme D'action

Target of Action

Clobetasol propionate is a corticosteroid that primarily targets glucocorticoid receptors . These receptors are more specific to clobetasol propionate than mineralocorticoid receptors . The glucocorticoid receptors play a crucial role in regulating inflammation and immune responses in the body.

Mode of Action

Clobetasol propionate works by binding to the cytoplasmic glucocorticoid receptors . This binding stimulates the expression of glucocorticoid receptor-mediated genes . The compound has anti-inflammatory , antipruritic , and vasoconstrictive properties . It can depress the formation, release, and activity of endogenous chemical mediators of inflammation (such as kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .

Biochemical Pathways

The anti-inflammatory activity of clobetasol propionate and other corticosteroids is thought to involve the induction of phospholipase A2 inhibitory proteins , also known as lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Arachidonic acid is released from membrane phospholipids by phospholipase A2 .

Pharmacokinetics

It is predicted to follow similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites . A single application of clobetasol propionate can cause a rapid rise in plasma levels within the first 3 hours, with appreciable levels still present 48 hours afterwards .

Result of Action

The primary result of clobetasol propionate’s action is the reduction of inflammation and pruritus (itching) in corticosteroid-responsive dermatoses . This includes conditions such as plaque psoriasis and eczema . By decreasing inflammation, clobetasol propionate helps to reduce swelling, redness, and itching caused by these skin conditions .

Action Environment

Clobetasol propionate has an optimum pH stability of pH 4-6 in aqueous solutions . Hydrolysis takes place in a strongly acidic or basic environment, with the propionic acid residue being split off, leading to a considerable loss of efficacy . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of clobetasol propionate .

Orientations Futures

Clobetasol propionate is a commonly used corticosteroid known for its effectiveness as a topical agent for addressing external skin inflammation, allergies, and fungal infections . It has been frequently and illicitly incorporated into various commercially available products, including infant skincare products, skin brightening products, and cosmetics, to achieve enhanced therapeutic outcomes .

Propriétés

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUOGMQLZIXBE-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045907 | |

| Record name | Clobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |

| Record name | Clobetasol propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Clobetasol Propionate | |

CAS RN |

25122-46-7 | |

| Record name | Clobetasol propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol propionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779619577M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)

![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)